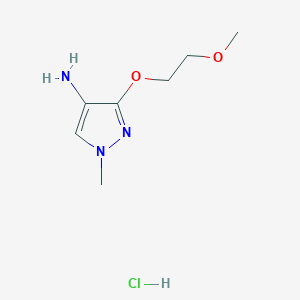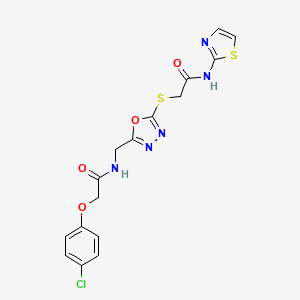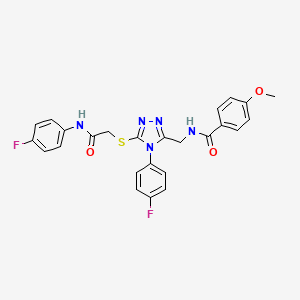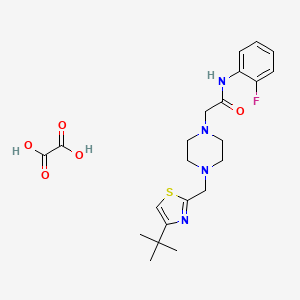
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine: is a chemical compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoroacetaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Aplicaciones Científicas De Investigación
Chemistry:
- 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology:
- In biological research, this compound is used to study the effects of fluorinated amines on biological systems and their potential as enzyme inhibitors .
Medicine:
- The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors .
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .
- The compound’s fluorinated groups enhance its binding affinity and specificity towards these targets, making it a potent inhibitor or modulator in various biochemical pathways .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(2-furyl)ethanamine: This compound has a similar trifluoromethyl group but differs in the aromatic ring structure, which can lead to different chemical and biological properties.
2,2,2-Trifluoroethylamine: This compound lacks the additional fluorophenyl group, making it less complex and potentially less specific in its interactions.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: This compound has an additional trifluoromethyl group, which can influence its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethyl and fluorophenyl groups in 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine makes it unique in terms of its chemical reactivity and potential applications. These groups enhance its stability, binding affinity, and specificity, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKUROIPPDLIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)
![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)

![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2950269.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)

![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
